molecular formula C10H15N B082616 4-methyl-N-(propan-2-yl)aniline CAS No. 10436-75-6

4-methyl-N-(propan-2-yl)aniline

Cat. No.: B082616
CAS No.: 10436-75-6
M. Wt: 149.23 g/mol
InChI Key: OMQZTBCIXIXKBF-UHFFFAOYSA-N
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Description

4-methyl-N-(propan-2-yl)aniline, also known as N-isopropyl-4-methylaniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and a methyl group is attached to the benzene ring at the para position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 4-methylaniline with isopropyl halides. One common method is the reaction of 4-methylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetone.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same alkylation reaction but is optimized for higher yields and efficiency. The use of catalysts and automated systems ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of 4-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(ethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.

    4-methyl-N-(butyl)aniline: Similar structure but with a butyl group instead of an isopropyl group.

    4-methyl-N-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

4-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group influences its reactivity and interactions with other molecules, making it suitable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

4-methyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZTBCIXIXKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5.65 g (52.7 mmol) p-Toluidine and 3.21 g (55.4 mmol, 1.05 equiv) Acetone in 50 mL DCE is added 14.52 g (68.5 mmol, 1.3 equiv) Sodium triacetoxyborohydride and stirred 18 h at ambient temperature. The reaction mixture is diluted with DCM (200 mL), washed successively with H2O (75 mL), satd. NaHCO3 (75 mL), and brine (75 mL), dried (MgSO4), filtered and concentrated in vacuo to give 7.67 g (51.4 mmol) of Isopropyl-p-tolyl-amine as a pale amber oil: 1H NMR (CDCl3, 300 MHz) δ7.00 (d, 2H, J=8.3), 6.54 (d, 2H, J=8.4), 3.61 (m, 1H), 2.25 (s, 3H), 1.21 (d, 6H, J=6.3); TLC Rf =0.50 (EtOAc/Hexanes, 1:9).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
14.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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